molecular formula C13H21NO B13573528 2-Amino-2-(4-isobutylphenyl)propan-1-ol

2-Amino-2-(4-isobutylphenyl)propan-1-ol

Cat. No.: B13573528
M. Wt: 207.31 g/mol
InChI Key: UWEWKWUIFNNQNI-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C13H21NO and a molecular weight of 207.31 g/mol . It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-isobutylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of ibuprofen using sodium tetrahydroborate in the presence of zwitterionic rhodium ν-tetraphenylborate and isopropyl alcohol in dichloromethane at 100°C for 22 hours . Another method involves the use of Dess-Martin periodane in dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-isobutylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodane, pyridinium chlorochromate.

    Reduction: Sodium tetrahydroborate, zwitterionic rhodium ν-tetraphenylborate.

    Substitution: Bromopentene, sodium hydride.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-isobutylphenyl)propan-1-ol is not fully understood, but it is believed to exert its effects through interactions with specific molecular targets and pathways. As a derivative of ibuprofen, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-isobutylphenyl)propan-1-ol is unique due to its amino group, which may confer additional biological activity and reactivity compared to other derivatives of ibuprofen. This compound’s unique structure allows for diverse applications in scientific research and potential therapeutic uses.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-amino-2-[4-(2-methylpropyl)phenyl]propan-1-ol

InChI

InChI=1S/C13H21NO/c1-10(2)8-11-4-6-12(7-5-11)13(3,14)9-15/h4-7,10,15H,8-9,14H2,1-3H3

InChI Key

UWEWKWUIFNNQNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(CO)N

Origin of Product

United States

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